

S55746 low nanomolar activity optimization

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Compound Focus: s55746

CAS No.: 1448525-91-4

Cat. No.: S3316415

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S55746 Quantitative Data Summary

The table below summarizes key quantitative data for **S55746**, highlighting its potency and selectivity [1].

Parameter	Value / Result	Assay/Model Details
BCL-2 Binding Affinity (K _i)	1.3 nM	Fluorescence Polarization (FP) assay using Fluorescent-PUMA
Selectivity (vs. BCL-XL)	70 to 400-fold (depending on assay)	Binding affinity comparison
Selectivity (vs. MCL-1)	No significant binding	Binding affinity comparison
Selectivity (vs. BFL-1)	No significant binding	Binding affinity comparison
Cytotoxicity (Primary CLL/MCL samples)	Low nanomolar range (induces apoptosis)	Ex vivo patient samples
In Vivo Efficacy	Robust anti-tumor activity	Hematological xenograft models (oral daily dosing)

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments that demonstrate the activity of **S55746**.

Determining Apoptotic Hallmarks in Hematological Cell Lines

This protocol is used to confirm the on-target, pro-apoptotic mechanism of **S55746** [1].

- **Cell Culture:** Maintain a panel of hematological cancer cell lines (e.g., MV4;11, MOLM-13) in appropriate media (e.g., RPMI supplemented with 10% FBS) at 37°C and 5% CO₂ [2].
- **Compound Treatment:** Treat cells with **S55746** over a concentration range (e.g., 1 nM to 10 µM) for a defined period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
- **Assay for Apoptosis:**
 - **Phosphatidylserine Externalization:** Use an Annexin V-based assay (e.g., Annexin V-FITC) analyzed by flow cytometry.
 - **Caspase-3 Activation:** Detect cleaved, active caspase-3 using a specific antibody and flow cytometry.
 - **PARP Cleavage:** Analyze cell lysates by Western blotting using an antibody that detects the cleaved form of PARP.
- **Data Analysis:** Quantify the percentage of apoptotic cells relative to the control.

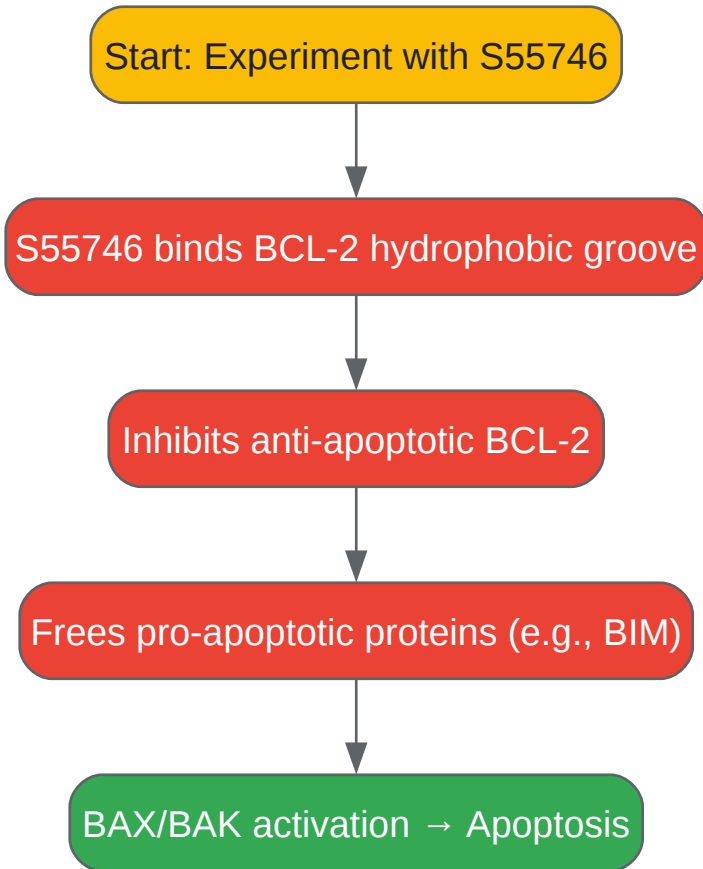
Evaluating Synergistic Activity with MCL1 Inhibitors in AML

This methodology assesses the potent combination of **S55746** with an MCL1 inhibitor, **S63845** [2].

- **Cell Seeding:** Plate AML cell lines (e.g., OCI-AML3) or primary patient-derived AML cells at a density of 2.5×10^5 cells/mL in culture medium.
- **Checkerboard Drug Treatment:** Prepare serial dilutions of both **S55746** and **S63845**. Treat cells with all possible combinations of these concentrations in a checkerboard format.
- **Viability Measurement:** After 48-72 hours of incubation, measure cell viability using a metabolic assay like **Cell Titer Glo** (luminescence readout) or a viability dye like **SYTOX Blue** (flow cytometry analysis).
- **Synergy Calculation:**
 - Calculate the LC50 or IC50 for each drug alone.
 - Use software (e.g., Chalice) and models like the **Loewe additivity model** to calculate a **Synergy Score**. A positive score indicates synergy.

S55746 Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of **S55746** and a general workflow for testing its activity in vitro.



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*Mechanism of **S55746**-induced apoptosis workflow*

Frequently Asked Questions

Q: What is the primary advantage of S55746's selectivity profile? A: Its high selectivity for BCL-2 over BCL-XL is a key advantage. Inhibiting BCL-XL leads to on-target thrombocytopenia (low platelet count). As **S55746** spares BCL-XL, it demonstrates robust anti-tumor efficacy in preclinical models without causing significant weight loss or thrombocytopenia, suggesting a potentially better safety profile [1].

Q: My AML cell lines show limited response to S55746 alone. What could be the reason? A: Many cancer cells, including in AML, co-express multiple anti-apoptotic proteins like BCL-2 and MCL-1. Resistance to BCL-2 inhibition alone can be mediated by MCL-1. The combination of **S55746** with the

MCL1 inhibitor S63845 has shown highly synergistic and potent activity against a broad spectrum of AML genotypes, including chemoresistant samples, and is more effective than combinations with standard chemotherapy [2].

Q: What are the recommended in vivo dosing parameters for S55746 in mouse models? A: In mouse xenograft models of hematological tumors, **S55746** has been administered **orally, daily** at a dose of **100 mg/kg**, dissolved in a vehicle of PEG400, absolute ethanol, and distilled water (40:10:50 ratio). This regimen demonstrated significant anti-tumor efficacy without overt toxicity [2].

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References

1. S55746 is a novel orally active BCL-2 selective and potent ... [oncotarget.com]
2. Combining BH3-mimetics to target both BCL-2 and MCL1 ... [nature.com]

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